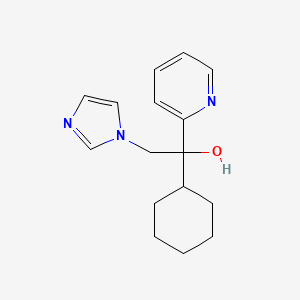![molecular formula C15H24O2 B13803550 Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one is a complex organic compound characterized by its unique cyclodeca[b]furan structure This compound is notable for its intricate molecular architecture, which includes multiple stereocenters and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclodeca[b]furan Ring: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition processes.
Functional Group Introduction:
Hydrogenation: The final step often includes hydrogenation to achieve the desired octahydro state, ensuring the saturation of the ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further saturate the molecule or to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aR,4R,6Z,9S,10E,11aS)-9-Acetoxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2R,3R)-2,3-dimethyl-2-oxiranecarboxylate
- (3aR,4S,6E,9S,10Z,11aR)-9-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2Z)-2-methyl-2-butenoate
Uniqueness
3a,4,5,6,7,8,9,11a-Octahydro-3,6,10-trimethylcyclodeca[b]furan-2(3H)-one is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds. Its unique structure makes it a valuable compound for various applications and research studies.
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(10Z)-3,6,10-trimethyl-3a,4,5,6,7,8,9,11a-octahydro-3H-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h9-10,12-14H,4-8H2,1-3H3/b11-9- |
Clé InChI |
ACQIKDUNFSBWDO-LUAWRHEFSA-N |
SMILES isomérique |
CC1CCC/C(=C\C2C(CC1)C(C(=O)O2)C)/C |
SMILES canonique |
CC1CCCC(=CC2C(CC1)C(C(=O)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


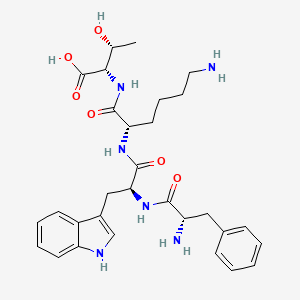

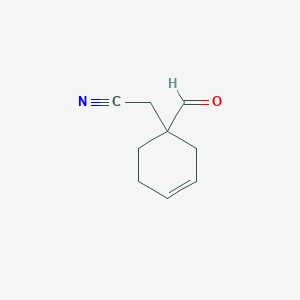
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
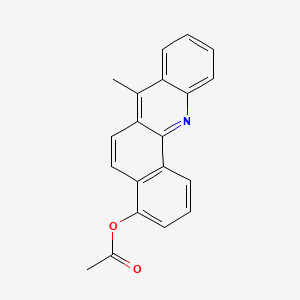
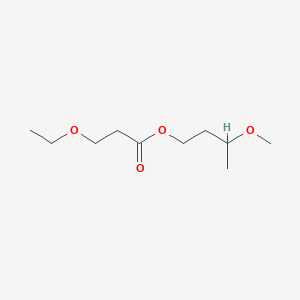
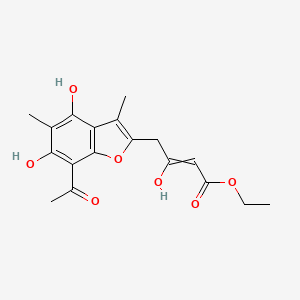
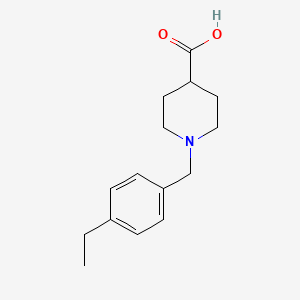

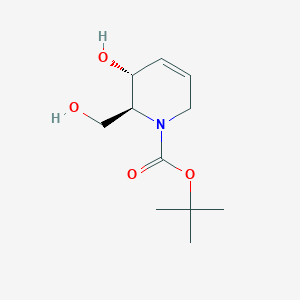
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
